(R)-Chroman-2-carbonitrile

Description

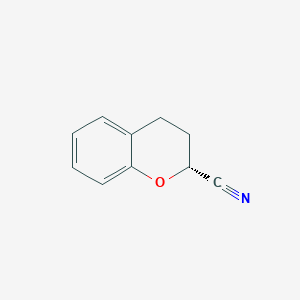

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

(2R)-3,4-dihydro-2H-chromene-2-carbonitrile |

InChI |

InChI=1S/C10H9NO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-6H2/t9-/m1/s1 |

InChI Key |

PSODBWOLLYALSQ-SECBINFHSA-N |

Isomeric SMILES |

C1CC2=CC=CC=C2O[C@H]1C#N |

Canonical SMILES |

C1CC2=CC=CC=C2OC1C#N |

Origin of Product |

United States |

Chemical Transformations and Reactivity of R Chroman 2 Carbonitrile and Analogues

Reactivity of the Carbonitrile Group

The carbon-nitrogen triple bond of the nitrile group in (R)-Chroman-2-carbonitrile is a versatile functional group that can undergo several important transformations, most notably hydrolysis to carboxylic acids and reduction to amines.

Hydrolysis to Carboxylic Acids

The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids. nih.govprepchem.com This transformation can be carried out under either acidic or basic conditions, proceeding through an amide intermediate. researchgate.netacs.org

Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. researchgate.netacs.org A weak nucleophile, such as water, can then attack the nitrile carbon. prepchem.com Following a series of proton transfers, an amide intermediate is formed. researchgate.net Continued heating in the acidic aqueous solution leads to the hydrolysis of the amide to yield the corresponding carboxylic acid, in this case, (R)-Chroman-2-carboxylic acid, and an ammonium (B1175870) ion. acs.orgrsc.org

In basic hydrolysis, a strong nucleophile like the hydroxide (B78521) ion directly attacks the nitrile carbon. researchgate.net The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. nih.gov Similar to the acidic pathway, the amide is subsequently hydrolyzed under the basic conditions to provide the carboxylate salt. researchgate.net An acidic workup is then required to protonate the carboxylate and isolate the final carboxylic acid product. rsc.org

| Condition | Reagents | Intermediate | Final Product |

| Acidic | H₃O⁺, Heat | (R)-Chroman-2-carboxamide | (R)-Chroman-2-carboxylic acid |

| Basic | 1. NaOH, H₂O, Heat2. H₃O⁺ | (R)-Chroman-2-carboxamide | (R)-Chroman-2-carboxylic acid |

This table represents a generalized pathway for nitrile hydrolysis.

Reduction to Amine Derivatives

The nitrile group can be readily reduced to a primary amine, offering a direct route to (R)-chroman-2-yl)methanamine. This transformation is typically achieved using powerful reducing agents or catalytic hydrogenation.

One of the most common reagents for this conversion is lithium aluminum hydride (LiAlH₄). youtube.com The reaction involves the nucleophilic addition of hydride ions from LiAlH₄ to the electrophilic carbon of the nitrile group. youtube.com Two successive hydride additions occur, leading to an intermediate imine anion which is then further reduced. youtube.com A subsequent aqueous workup protonates the resulting nitrogen species to yield the primary amine. thieme-connect.de

Catalytic hydrogenation is another widely used and often more economical method for nitrile reduction. nih.gov This process typically employs hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. nih.govmasterorganicchemistry.com The reaction proceeds through the addition of hydrogen atoms across the carbon-nitrogen triple bond. masterorganicchemistry.com Care must be taken with reaction conditions, as sometimes secondary or tertiary amines can form as byproducts through the reaction of the initially formed primary amine with intermediate imines. nih.gov

| Method | Reagents | Product |

| Hydride Reduction | 1. LiAlH₄, Ether/THF2. H₂O workup | ((R)-Chroman-2-yl)methanamine |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | ((R)-Chroman-2-yl)methanamine |

This table shows common methods for the reduction of nitriles to primary amines.

Cyclization and Rearrangement Reactions

The chroman-2-carbonitrile (B3043648) scaffold can participate in more complex transformations that involve the opening or rearrangement of the chroman ring, followed by subsequent cyclization events to form new heterocyclic systems.

Retro-Michael Reactions Followed by Cyclization

While direct evidence for a retro-Michael reaction of this compound is not extensively documented, related transformations involving the base-catalyzed ring opening of chromene and coumarin (B35378) systems are known. wikipedia.org A plausible, though not explicitly reported, pathway could involve a base-catalyzed ring opening of the chroman moiety. This process would be conceptually similar to a retro-Michael reaction, breaking the C-O bond to form a phenoxide and a reactive alkene intermediate.

This highly reactive intermediate could then undergo cyclization with a suitable nucleophile. For instance, in the presence of other reagents, this could lead to the formation of new fused heterocyclic systems. Research on the synthesis of chromenopyrano[2,3-b]pyridine derivatives from related pyrano[2,3-c]chromenes involves a Michael-type addition followed by cyclization, demonstrating the propensity of these systems to form complex heterocyclic structures. researchgate.net

Intramolecular Radical Cyclization to Chroman-4-ones

The conversion of this compound to a chroman-4-one via an intramolecular radical cyclization is not a recognized or documented transformation in the scientific literature. Radical cyclizations are a powerful tool for forming cyclic structures, including chroman-4-ones. nih.govresearchgate.net However, these reactions typically proceed via different precursors. The established methods for synthesizing chroman-4-ones through radical pathways generally involve the cyclization of 2-(allyloxy)arylaldehydes. nih.govresearchgate.net In these reactions, a radical is generated externally and adds to the aldehyde, which then initiates a cascade cyclization onto the allyl group to form the chroman-4-one skeleton. acs.orgrsc.org The nitrile group in chroman-2-carbonitrile is not a suitable functional group to initiate or participate in this type of radical transformation to generate a ketone at the C4 position.

Functionalization of the Chroman Skeleton

Beyond the reactivity of the nitrile group, the chroman skeleton itself can be functionalized, particularly at the aromatic benzene (B151609) ring. The existing oxygen atom in the heterocyclic ring and any substituents on the benzene ring will direct further substitutions. The oxygen atom is an activating group and will direct incoming electrophiles to the ortho and para positions. wikipedia.org

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For an unsubstituted this compound, the ether oxygen would direct electrophilic attack primarily to the C6 and C8 positions of the chroman ring.

Nitration : Using a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group.

Halogenation : Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would install a bromine or chlorine atom.

Friedel-Crafts Acylation/Alkylation : Using an acyl chloride or alkyl halide with a Lewis acid catalyst can introduce acyl or alkyl groups, respectively.

The specific outcome and regioselectivity of these reactions can be influenced by the steric hindrance imposed by the dihydropyran ring and the reaction conditions.

Introduction of Substituents via Catalytic Reactions

The chroman scaffold is a core component of many biologically active compounds, making the development of catalytic methods for its synthesis and functionalization a significant area of research. chemrxiv.org Catalytic strategies offer efficient pathways to introduce a variety of substituents onto the chroman ring system, often with high levels of stereocontrol.

One notable approach involves the triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes. This method allows for the convergent synthesis of a range of chromane (B1220400) derivatives under mild conditions, starting from simple precursors. chemrxiv.org The reaction tolerates various functional groups on the aryl ring of the chromane product, including both electron-donating and electron-withdrawing groups. chemrxiv.org For instance, 4-aryl substituted chromanes can be produced in fair to good yields. chemrxiv.org

Nickel-catalyzed asymmetric intramolecular reductive cyclization of aryl chained alkynones represents another powerful method for synthesizing chiral chroman derivatives. chemrxiv.org Using a P-chiral monophosphine ligand like (R)-AntPhos and triethylsilane as a reductant, this process yields chiral 3-hydroxyl chroman derivatives that feature quaternary stereocenters. chemrxiv.org This reaction demonstrates broad substrate scope, accommodating various aryl, heterocyclic, and aliphatic substituents. chemrxiv.org

Furthermore, palladium-catalyzed asymmetric conjugate addition reactions have been developed to introduce aryl groups to 2-substituted chromones, leading to chiral chromanones with tetrasubstituted stereocenters. nih.gov This method utilizes newly developed chiral pyridine-dihydroisoquinoline (PyDHIQ) ligands and provides excellent enantioselectivity. nih.gov The reaction is applicable to a variety of arylboronic acids and 2-substituted chromones. nih.gov

| Catalytic Method | Catalyst/Ligand | Reactants | Product Type | Key Features |

|---|---|---|---|---|

| Triflimide-catalyzed Annulation | Triflimide (5 mol%) | o-hydroxy benzylic alcohols, Alkenes | 4-Substituted chromanes | Mild conditions, broad substrate scope. chemrxiv.org |

| Ni-catalyzed Reductive Cyclization | Ni(cod)2 / (R)-AntPhos | Aryl chained alkynones, Triethylsilane | Chiral 3-hydroxyl chromans | High yield and enantioselectivity (>99:1 er). chemrxiv.org |

| Pd-catalyzed Conjugate Arylation | Palladium complexes / PyDHIQ ligands | 2-Substituted chromones, Arylboronic acids | Chiral chromanones | Creates tetrasubstituted stereocenters with high enantioselectivity (up to 99% ee). nih.gov |

Modification of Spirocyclic Systems

Spirocyclic chroman derivatives, particularly those incorporating a piperidine (B6355638) ring like spiro[chroman-2,4'-piperidin]-4-one, are of significant interest due to their therapeutic potential, including applications as acetyl-CoA carboxylase (ACC) inhibitors and anticancer agents. researchgate.netnih.gov The synthesis and modification of these complex systems are crucial for exploring their structure-activity relationships.

A common synthetic strategy involves the multi-step preparation of the spiro[chromane-2,4′-piperidine]-4(3H)-one core, which can then be further functionalized. researchgate.netnih.gov These derivatives have been designed and evaluated for various biological activities, including anti-tuberculosis and cytotoxic effects against human cancer cell lines. researchgate.netnih.gov For example, a series of novel spiro[chroman-2,4'-piperidin]-4-one derivatives were synthesized and tested against human breast carcinoma (MCF-7), human ovarian cancer (A2780), and human colorectal adenocarcinoma (HT-29) cell lines. researchgate.net

In the context of prostate cancer treatment, new spirocyclic chromane derivatives have been designed based on lead compounds like A-485. nih.govnih.gov The synthesis can involve creating a core structure which is then reacted with a chroman fragment. For instance, (S)-chroman-4-amine can be reacted with 4-fluorobenzyl bromide, followed by acylation and nucleophilic substitution to build the spirocyclic system. nih.gov Subsequent modifications, such as a Pd-catalyzed Suzuki coupling, can be used to introduce further diversity, for example by adding a pyrazolyl borate (B1201080) ester. nih.gov These modifications aim to optimize the pharmacokinetic profiles and enhance tumor growth inhibition. nih.govnih.gov

| Derivative Class | Synthetic Approach | Modification Example | Investigated Activity |

|---|---|---|---|

| Spiro[chroman-2,4'-piperidin]-4-one | Multi-step synthesis of the core scaffold. researchgate.netnih.gov | Functionalization of the piperidine nitrogen. | Acetyl-CoA carboxylase inhibition, Anti-TB, Cytotoxicity. researchgate.netnih.govnih.gov |

| Spirocyclic chromanes for prostate cancer | Reaction of chroman amines with functionalized core structures. nih.gov | Pd-catalyzed Suzuki coupling to add pyrazolyl groups. nih.gov | Inhibition of enzalutamide-resistant prostate cancer cells. nih.govnih.gov |

Palladium-Catalyzed Aminocarbonylation of Chromone (B188151) Derivatives

Palladium-catalyzed aminocarbonylation is a powerful method for the synthesis of amides from aryl halides and amines, often using carbon monoxide as a carbonyl source. nih.govacs.org This reaction has been applied to 3-iodochromone to produce a library of chromone-3-carboxamides and, unexpectedly, 3-substituted chroman-2,4-diones. nih.govacs.org

The reaction's outcome is highly dependent on the nature of the amine nucleophile. When secondary amines are used, the reaction proceeds with high chemoselectivity to yield the expected chromone-3-carboxamides. nih.gov This transformation follows the well-established catalytic cycle for palladium-catalyzed aminocarbonylation, involving oxidative addition, CO insertion, and nucleophilic attack. nih.govorganic-chemistry.org

Conversely, when primary amines are employed, the reaction selectively yields chroman-2,4-diones instead of the corresponding carboxamides. nih.gov This unusual outcome is attributed to a mechanism involving an Addition of Nucleophile/Ring Opening/Ring Closing (ANRORC) rearrangement. The process is proposed to proceed through an initial aza-Michael addition of the primary amine to the 3-iodochromone, followed by ring-opening. A subsequent palladium-catalyzed intramolecular aryloxycarbonylation and cyclization sequence leads to the final chroman-2,4-dione product. nih.gov The choice of ligand is also critical; bidentate phosphine (B1218219) ligands like XantPhos have been shown to be particularly effective in promoting these transformations. nih.govacs.org

| Amine Type | Primary Product | Proposed Mechanism | Catalyst/Ligand System |

|---|---|---|---|

| Secondary Amines (e.g., diethylamine) | Chromone-3-carboxamides | Standard Aminocarbonylation Cycle. nih.gov | Pd(OAc)2 / XantPhos. nih.govacs.org |

| Primary Amines | 3-Substituted Chroman-2,4-diones | Aza-Michael addition/Ring-opening/Intramolecular Aryloxycarbonylation. nih.gov | Pd(OAc)2 / XantPhos. nih.govacs.org |

Doubly Decarboxylative Transformations

Doubly decarboxylative reactions have emerged as a valuable strategy for forming new carbon-carbon bonds, providing access to complex molecules from carboxylic acid precursors. semanticscholar.orgproquest.com These methods are particularly useful in synthesizing chroman-4-one and chroman-2-one derivatives.

One such method is the doubly decarboxylative Michael-type addition of pyridylacetic acid to chromone-3-carboxylic acids. semanticscholar.orgproquest.com This reaction, conducted under Brønsted base catalysis, yields 2-(pyridylmethyl)chroman-4-ones in good to very good yields. semanticscholar.orgproquest.com The mechanism can proceed through two potential pathways: a classical Michael addition followed by a double decarboxylation, or two sequential, independent decarboxylation events where the pyridylacetic acid first decarboxylates to form a carbanion that then participates in the Michael addition. semanticscholar.org

Another innovative approach is the visible-light-mediated, photoredox-catalyzed doubly decarboxylative Giese reaction. rsc.org This transformation couples chromone-3-carboxylic acids with N-(acyloxy)phthalimides, which serve as alkyl radical precursors. rsc.org The reaction involves two distinct decarboxylation steps: the first initiates the catalytic cycle, and the second completes the process, ultimately forming 2-substituted-chroman-4-ones. rsc.org This method is advantageous due to its mild reaction conditions, utilizing visible light and a photoredox catalyst. rsc.org The reaction is effective with chromone-3-carboxylic acids bearing both electron-donating and electron-withdrawing groups. rsc.org

| Reaction Type | Reactants | Catalysis | Product | Key Features |

|---|---|---|---|---|

| Michael Addition | Pyridylacetic acid, Chromone-3-carboxylic acids | Brønsted base | 2-(Pyridylmethyl)chroman-4-ones | Proceeds under mild conditions with good yields. semanticscholar.orgproquest.com |

| Giese Reaction | N-(acyloxy)phthalimides, Chromone-3-carboxylic acids | Visible-light photoredox | 2-Substituted-chroman-4-ones | Involves two independent decarboxylation steps under mild, photocatalytic conditions. rsc.org |

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformation Analysis

The three-dimensional structure and conformational flexibility of a molecule are fundamental to its properties and reactivity. The chroman ring in (R)-Chroman-2-carbonitrile is not planar and can exist in various conformations. mdpi.com Molecular modeling techniques, including both molecular mechanics and quantum chemical methods like DFT, are used to perform conformational analysis. nih.govfrontiersin.org

Analysis of Dihydropyran Ring Conformation and Helicity

Computational studies, particularly those employing density functional theory (DFT), have shown a strong correlation between the stereochemistry at the C2 position and the preferred helicity of the dihydropyran ring. mdpi.com For 2-aliphatic substituted chromanes, such as those with a carbonitrile group, the P-helicity of the dihydropyran ring is generally associated with a positive specific optical rotation (SOR). mdpi.comnih.gov This theoretical understanding is crucial for predicting and interpreting the chiroptical properties of these molecules.

Table 1: Representative Torsion Angles for a Dihydropyran Ring in a Half-Chair Conformation

| Torsional Angle | Value (°) |

|---|---|

| O1-C2-C3-C4 | +/- 30-40 |

| C2-C3-C4-C4a | +/- 50-60 |

| C3-C4-C4a-C8a | +/- 20-30 |

| C4-C4a-C8a-O1 | 0 |

| C4a-C8a-O1-C2 | +/- 20-30 |

Note: The signs of the torsion angles would be opposite for the enantiomer. The specific values can vary depending on the substituent at C2 and the computational method used.

Stereochemical Assignment Validation through Computational Methods

Computational methods are invaluable for the validation of stereochemical assignments of chiral molecules like this compound. One of the most common approaches is the calculation of specific optical rotation (SOR) using quantum-chemical methods and comparison with experimental values. nih.gov

The SOR is a sensitive property that depends on the three-dimensional structure of the molecule. DFT calculations can predict the SOR of a given enantiomer. nih.govsemanticscholar.org By comparing the calculated SOR with the experimentally measured value, the absolute configuration of the chiral center can be confidently assigned. For instance, if the experimental SOR is positive, and the calculations predict a positive SOR for the (R)-enantiomer, this provides strong evidence for the (R)-configuration.

For 2-aliphatic chromanes, a correlation has been established where P-helicity of the dihydropyran ring generally corresponds to a positive SOR. mdpi.comnih.gov This provides a quick, qualitative check for the stereochemical assignment. However, for unambiguous assignment, a full computational analysis is preferred.

The general workflow for stereochemical assignment validation using computational methods involves:

Generation of the 3D structure of the molecule.

Conformational analysis to identify the most stable conformers.

Optimization of the geometry of the stable conformers using a suitable level of theory (e.g., DFT).

Calculation of the specific optical rotation for each conformer.

Boltzmann averaging of the SOR values based on the relative energies of the conformers.

Comparison of the final calculated SOR with the experimental value.

While the specific calculated SOR for this compound is not detailed in the provided search results, the methodology described is the standard approach for such validations.

Theoretical Aspects of Crystallographic Studies

Theoretical calculations can complement experimental crystallographic data by providing an optimized molecular structure in the gaseous phase, free from crystal packing effects. This allows for a detailed comparison of the molecule's intrinsic geometry with its conformation in the solid state.

Comparison of Experimental and Theoretically Optimized Structures

A comparison between the geometric parameters (bond lengths, bond angles, and dihedral angles) obtained from single-crystal X-ray diffraction and those from a theoretically optimized structure (e.g., using DFT) can reveal the influence of intermolecular interactions in the crystal lattice on the molecular structure.

While a direct comparison for this compound is not available in the provided search results, a study on the related compound, 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile, illustrates this comparative approach. nih.gov The bond lengths and angles are generally in good agreement, confirming that the computational method provides a reliable representation of the molecular structure. nih.gov Any significant deviations can often be attributed to intermolecular forces, such as hydrogen bonding, in the crystal. nih.gov

The following table provides a representative comparison of selected bond lengths and angles for a similar benzopyran structure, illustrating the typical level of agreement between experimental and theoretical data.

Table 2: Comparison of Selected Experimental (X-ray) and Theoretically Optimized (DFT) Geometrical Parameters for a Representative Benzopyran-3-carbonitrile Derivative

| Parameter | Bond/Angle | Experimental (X-ray) | Theoretical (DFT) |

|---|---|---|---|

| Bond Lengths (Å) | |||

| C2-N1 | 1.335(3) | 1.342 | |

| C2-C3 | 1.362(3) | 1.371 | |

| C3-C10 | 1.431(3) | 1.435 | |

| C10-N2 | 1.149(3) | 1.153 | |

| Bond Angles (°) | |||

| N1-C2-C3 | 122.5(2) | 122.1 | |

| C2-C3-C4 | 120.8(2) | 120.5 | |

| C2-C3-C10 | 118.4(2) | 118.8 |

Data adapted from a study on 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile to illustrate the comparative methodology. nih.gov

Advanced Applications As Synthetic Building Blocks and Intermediates

Precursors for Chiral Natural Products

The inherent chirality of (R)-Chroman-2-carbonitrile makes it an ideal starting material for the enantioselective synthesis of various natural products containing the chroman moiety. Its ability to be transformed into other functional groups allows for the elaboration of the molecule into complex natural product frameworks.

Synthesis of Key Intermediates for α-Tocopherol (Vitamin E)

The synthesis of α-tocopherol, the most biologically active form of Vitamin E, relies heavily on the stereocontrolled construction of its chiral chroman core. rsc.org The (2R)-configuration of the chroman ring is crucial for its biological activity. organic-chemistry.org While direct synthesis from this compound is not extensively documented, its utility as a precursor can be inferred from established synthetic transformations. The nitrile group can be readily converted into key functional groups, such as an aldehyde or a carboxylic acid, which are known intermediates in α-tocopherol synthesis.

For instance, the hydrolysis of this compound would yield (R)-Chroman-2-carboxylic acid. This acid can then be subjected to various synthetic routes to introduce the phytyl tail, a critical component of the Vitamin E structure. Alternatively, the reduction of the nitrile group would afford (R)-Chroman-2-carbaldehyde, another versatile intermediate for the elaboration of the α-tocopherol side chain. The stereocenter at the 2-position of the chroman ring, secured from the starting this compound, ensures the correct stereochemistry in the final natural product.

| Transformation | Resulting Intermediate | Relevance to α-Tocopherol Synthesis |

|---|---|---|

| Hydrolysis | (R)-Chroman-2-carboxylic acid | A key building block for the attachment of the phytyl side chain. |

| Reduction | (R)-Chroman-2-carbaldehyde | A versatile intermediate for chain elongation and functionalization. |

Building Blocks for Complex Chroman-Containing Natural Products (e.g., Cordiachromene)

The chroman framework is a common motif in a variety of natural products with diverse biological activities. thieme-connect.de While the direct application of this compound in the synthesis of Cordiachromene is not explicitly reported, its potential as a building block for other complex chroman-containing natural products is significant. The nitrile functionality can participate in a range of chemical reactions, including nucleophilic additions and cycloadditions, allowing for the construction of more elaborate ring systems fused to the chroman core.

For example, the nitrile group could be transformed into an amidine or a similar functional group, which could then undergo cyclization reactions to form heterocyclic rings. This strategy would be valuable in the synthesis of natural products that feature a chroman moiety fused to other heterocyclic systems. The inherent chirality of the starting material would be transferred to the final product, providing an efficient route to enantiomerically pure complex molecules.

Intermediates for Synthetically Challenging Chiral Molecules

Beyond natural products, this compound serves as a crucial intermediate in the synthesis of several synthetically challenging chiral molecules, including important pharmaceutical agents.

Role in the Synthesis of Nebivolol Intermediates

Nebivolol, a highly selective β1-adrenergic receptor antagonist, is a complex molecule with four stereocenters. Its synthesis requires precise control of stereochemistry, and chiral chroman derivatives are key intermediates. mdpi.comrsc.org Specifically, (R)-6-fluoro-chroman-2-carboxylic acid and its corresponding aldehyde are vital building blocks for the construction of the (R,S,S,S)- and (S,R,R,R)-enantiomers of Nebivolol. acs.org

(R)-6-fluoro-chroman-2-carbonitrile is a direct and logical precursor to these essential intermediates. The hydrolysis of the nitrile group under acidic or basic conditions provides a straightforward route to (R)-6-fluoro-chroman-2-carboxylic acid. masterorganicchemistry.comchemistrysteps.comlibretexts.org This transformation is a well-established and high-yielding reaction in organic synthesis. The resulting carboxylic acid can then be used in subsequent steps to build the Nebivolol framework. This approach offers an efficient way to introduce the required stereochemistry at the C2-position of the chroman ring early in the synthetic sequence.

| Starting Material | Reaction | Key Intermediate | Significance |

|---|---|---|---|

| (R)-6-fluoro-chroman-2-carbonitrile | Hydrolysis | (R)-6-fluoro-chroman-2-carboxylic acid | Essential building block for Nebivolol synthesis. acs.org |

Precursors for Chiral Pharmaceutical Scaffolds (e.g., (R)-Tolterodine, (R)-Fesoterodine, Enrasentan)

The chroman scaffold is present in a number of pharmaceutical agents. While direct synthetic routes from this compound to (R)-Tolterodine, (R)-Fesoterodine, and Enrasentan are not prominently described in the literature, the versatility of the nitrile group allows for the conceptual design of such pathways.

For the synthesis of (R)-Tolterodine, a muscarinic receptor antagonist, a key disconnection would involve the formation of the 3-phenylpropylamine (B116678) side chain. A potential, though not explicitly documented, strategy could involve the conversion of the nitrile group of a suitably substituted this compound into a ketone, followed by a series of reactions to construct the required side chain.

(R)-Fesoterodine, a prodrug of the active metabolite of Tolterodine, shares a similar structural core. organic-chemistry.org Therefore, a synthetic approach starting from a chroman-2-carbonitrile (B3043648) derivative could also be envisioned for its preparation.

Construction of Spiro[chroman-2,4'-piperidin]-4-one Derivatives

Spiro[chroman-2,4'-piperidin]-4-one derivatives are a class of compounds that have been investigated for their potential as acetyl-CoA carboxylase inhibitors and for other medicinal applications. mdpi.comgu.se The synthesis of these complex spirocyclic systems can potentially utilize this compound as a starting material.

Intermediates for Steroid Chroman Ketals and Spiroketals

The nitrile group of this compound can be hydrolyzed to the corresponding (R)-chroman-2-carboxylic acid. This carboxylic acid derivative can then undergo a series of reactions to couple with a steroid backbone. For instance, the carboxylic acid can be converted to an acid chloride or activated with a coupling agent to form an ester linkage with a hydroxyl group on a steroid. Subsequent intramolecular reactions could then lead to the formation of chroman ketal or spiroketal structures.

The synthesis of such complex molecules often relies on the use of chiral building blocks to control the stereochemistry of the final product. The inherent chirality of this compound makes it a valuable starting material for the enantioselective synthesis of these sophisticated steroid derivatives.

Table 1: Potential Synthetic Transformations of this compound for Steroid Ketal Synthesis

| Transformation | Reagents and Conditions | Resulting Intermediate |

| Nitrile Hydrolysis | Acid or base catalysis (e.g., HCl, NaOH) | (R)-Chroman-2-carboxylic acid |

| Esterification | Steroid-alcohol, acid catalyst or coupling agent | Steroid-(R)-chroman-2-carboxylate |

| Ketalization/Spiroketalization | Intramolecular cyclization | Steroid Chroman Ketal/Spiroketal |

Development of Chiral Ligands for Asymmetric Catalysis

The field of asymmetric catalysis heavily relies on the design and synthesis of effective chiral ligands to control the stereochemical outcome of chemical reactions. The rigid, C2-symmetric scaffold of the chroman ring system makes it an attractive backbone for the development of new chiral ligands.

This compound can serve as a versatile precursor for a variety of chiral ligands through the transformation of its nitrile group. For example, reduction of the nitrile to an amine would yield (R)-2-aminomethyl-chroman. This primary amine can then be further functionalized to introduce phosphine (B1218219), oxazoline, or other coordinating groups commonly found in chiral ligands.

Alternatively, hydrolysis of the nitrile to (R)-chroman-2-carboxylic acid provides another avenue for ligand synthesis. The carboxylic acid can be used to form amide or ester linkages with other chiral moieties, leading to the creation of bidentate or multidentate ligands. The stereochemical information embedded in the this compound backbone can be effectively transferred to the catalytic process, enabling high levels of enantioselectivity in a wide range of chemical transformations.

Table 2: Potential Chiral Ligands Derived from this compound

| Precursor from this compound | Ligand Type | Potential Catalytic Applications |

| (R)-2-Aminomethyl-chroman | P,N-ligands, N,N-ligands | Asymmetric hydrogenation, allylic alkylation |

| (R)-Chroman-2-carboxylic acid | Amide-based ligands, Ester-based ligands | Lewis acid catalysis, Michael additions |

Scaffolds for Diverse Chemical Library Synthesis in Academic Contexts

Diversity-oriented synthesis (DOS) is a powerful strategy employed in academic research to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of novel biological probes and drug leads. The chroman framework is considered a "privileged scaffold" due to its prevalence in biologically active natural products and synthetic drugs. nih.govrsc.org

This compound, as a chiral building block, is an excellent starting point for the construction of diverse chemical libraries. The nitrile group can be transformed into a wide array of other functional groups, such as carboxylic acids, amines, amides, and tetrazoles. Each of these new functionalities can then be used as a handle for further diversification through various chemical reactions.

In an academic setting, the accessibility and reactivity of this compound would allow for the exploration of novel chemical space around the chroman core. By systematically varying the substituents on the aromatic ring and elaborating the C-2 position, researchers can generate libraries of compounds with a high degree of structural and stereochemical diversity. These libraries can then be screened against a multitude of biological targets to identify new bioactive molecules and to probe fundamental biological processes. The use of chiral building blocks like this compound is crucial in DOS to create libraries with well-defined three-dimensional structures, which is often a key determinant of biological activity. researchgate.netcam.ac.uk

Table 3: Functional Group Interconversions of the Nitrile Group for Library Synthesis

| Reaction Type | Reagents | Resulting Functional Group |

| Hydrolysis | H3O+ or OH- | Carboxylic Acid |

| Reduction | LiAlH4 or H2/Catalyst | Primary Amine |

| Addition of Grignard Reagents | RMgX then H3O+ | Ketone |

| Cycloaddition | NaN3, NH4Cl | Tetrazole |

Q & A

Q. What are the common synthetic routes for (R)-Chroman-2-carbonitrile, and what key intermediates are involved?

this compound can be synthesized via enantioselective cyclization of prochiral precursors or asymmetric catalysis. Key intermediates often include substituted chroman precursors with nitrile functionality. Methodologies may involve chiral catalysts (e.g., BINOL-derived phosphoric acids) to induce stereoselectivity. Reaction optimization requires monitoring variables like solvent polarity, temperature, and catalyst loading. Retrosynthetic analysis tools, such as AI-driven platforms (e.g., Reaxys or Pistachio models), can predict feasible routes by leveraging existing reaction databases .

Q. How is the enantiomeric purity of this compound validated in synthetic workflows?

Chiral HPLC or supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., amylose- or cellulose-based columns) are standard. Complementary techniques like polarimetry or circular dichroism (CD) spectroscopy provide additional validation. Calibration with racemic mixtures ensures resolution accuracy. For robust quantification, combine chromatographic data with mass spectrometry (MS) to rule out co-eluting impurities .

Q. What spectroscopic methods are critical for characterizing this compound?

- NMR : H and C NMR confirm structural integrity, with diagnostic signals for the nitrile group (~110-120 ppm in C) and chroman ring protons (δ 4.5–6.5 ppm for aromatic protons).

- IR : A sharp peak near 2240 cm confirms the C≡N stretch.

- XRD : Single-crystal X-ray diffraction resolves absolute configuration and crystallographic packing, critical for stereochemical validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or bioactivity results for this compound derivatives?

Contradictions often arise from impurities, solvent effects, or conformational dynamics. Steps include:

- Repeating experiments under standardized conditions.

- Using orthogonal analytical methods (e.g., 2D NMR for structural ambiguity, LC-MS for purity).

- Computational validation (DFT calculations for NMR chemical shifts or docking studies for bioactivity discrepancies).

- Cross-referencing with literature to identify methodological biases (e.g., solvent polarity affecting reaction pathways) .

Q. What strategies optimize the enantioselective synthesis of this compound for high-throughput applications?

- Catalyst Screening : High-throughput robotic platforms can test chiral catalysts (e.g., Jacobsen’s thiourea catalysts) under varied conditions.

- Flow Chemistry : Continuous flow systems enhance reproducibility and reduce reaction times.

- DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., temperature vs. pressure) for yield and enantiomeric excess (ee).

- Machine Learning : Train models on existing reaction data to predict optimal conditions for novel substrates .

Q. How can interdisciplinary approaches enhance the pharmacological evaluation of this compound?

- In Silico Screening : Molecular dynamics simulations predict binding affinity to target proteins (e.g., kinases or GPCRs).

- Metabolomics : LC-HRMS tracks metabolic stability and identifies degradation products.

- Collaborative Frameworks : Partner with computational chemists for QSAR modeling and biologists for in vitro toxicity assays. Ethical review panels ensure compliance with data-sharing protocols in collaborative studies .

Methodological Best Practices

Q. What are the reporting standards for this compound in publications?

- Data Transparency : Provide raw spectral data (e.g., NMR FID files, XRD cif files) in supplementary materials.

- Stereochemical Nomenclature : Use IUPAC guidelines for (R/S) designation and Cahn-Ingold-Prelog priorities.

- Reproducibility : Detail catalyst preparation, solvent drying methods, and reaction monitoring (e.g., TLC R values).

- Ethical Citations : Acknowledge foundational synthetic methods and avoid citing non-peer-reviewed sources (e.g., commercial websites) .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound analogs?

- Analog Synthesis : Systematically vary substituents on the chroman ring (e.g., electron-withdrawing groups at position 5) and assess impact on bioactivity.

- Biological Assays : Use dose-response curves (IC/EC) in cell-based models, with triplicate technical replicates.

- Statistical Analysis : Apply ANOVA or non-parametric tests to confirm significance of SAR trends.

- Data Archiving : Use repositories like Zenodo or ChemRxiv for public access to synthetic protocols and assay data .

Data Management and Reproducibility

Q. What computational tools validate the stereochemical assignment of this compound?

Q. How can researchers ensure reproducibility in kinetic studies of this compound reactions?

- Calibration : Use internal standards (e.g., mesitylene for NMR) and validate instrument performance daily.

- Controlled Atmospheres : Conduct moisture-sensitive reactions under inert gas (N/Ar) with Schlenk techniques.

- Open Data : Share kinetic datasets (e.g., rate constants, Arrhenius plots) in standardized formats (CSV/JSON) alongside code for analysis (R/Python scripts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.